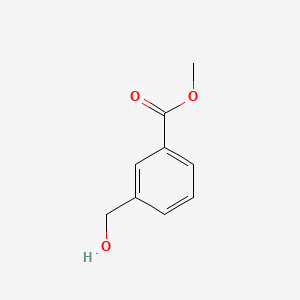

Methyl 3-(hydroxymethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOQWQMPNSYDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218092 | |

| Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67853-03-6 | |

| Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067853036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(hydroxymethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 3-(hydroxymethyl)benzoate

This compound is a valuable bifunctional organic molecule that serves as a key building block in the synthesis of a variety of pharmacologically active compounds and complex molecular architectures. Its structure, featuring both a methyl ester and a primary alcohol on a benzene ring, allows for orthogonal chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques used for its thorough characterization.

Synthesis of this compound via Selective Reduction

A common and efficient method for the synthesis of this compound is the selective reduction of one of the two ester groups of dimethyl isophthalate. This approach is predicated on the careful choice of a reducing agent that can differentiate between the two chemically equivalent ester functionalities.

The Rationale Behind Selective Reduction

The selective mono-reduction of a diester to a hydroxy-ester is a non-trivial synthetic challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce both ester groups to the corresponding diol. Therefore, a milder and more selective reducing agent is required. Lithium borohydride (LiBH₄) has emerged as a reagent of choice for such transformations.[1][2] Its reduced reactivity compared to LiAlH₄ allows for greater control over the reaction, enabling the isolation of the desired mono-reduced product. The selectivity is often achieved by carefully controlling the stoichiometry of the reducing agent and the reaction conditions.

Experimental Protocol: Selective Reduction of Dimethyl Isophthalate

Materials:

-

Dimethyl isophthalate

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of dimethyl isophthalate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of lithium borohydride (0.5 to 1.0 equivalents, to be optimized) in anhydrous THF is added dropwise to the stirred solution of dimethyl isophthalate over a period of 30-60 minutes. The stoichiometry of LiBH₄ is critical for achieving mono-reduction.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, with the progress of the reaction being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for the selective reduction of dimethyl isophthalate.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the methyl protons of the ester, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | m | 2H | Aromatic protons (ortho to -COOCH₃) |

| ~7.4-7.6 | m | 2H | Aromatic protons (meta to -COOCH₃) |

| ~4.7 | s | 2H | -CH₂OH |

| ~3.9 | s | 3H | -COOCH₃ |

| Variable | br s | 1H | -OH |

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the substitution pattern and can be more complex. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (ester) |

| ~141 | Quaternary aromatic carbon (-C-CH₂OH) |

| ~131 | Quaternary aromatic carbon (-C-COOCH₃) |

| ~128-130 | Aromatic CH carbons |

| ~64 | -CH₂OH |

| ~52 | -COOCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

-

Expected Molecular Ion (M⁺): m/z = 166.06 (for C₉H₁₀O₃)

-

Key Fragmentation Patterns:

-

Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 135.

-

Loss of a hydroxymethyl group (-CH₂OH) to give a fragment at m/z = 135.

-

Loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 107.

-

Diagram of the Characterization Workflow:

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has outlined a reliable synthetic route for the preparation of this compound via the selective reduction of dimethyl isophthalate. The choice of lithium borohydride as the reducing agent is key to achieving the desired mono-reduction. Furthermore, a comprehensive analytical workflow employing NMR, IR, and mass spectrometry has been detailed for the unambiguous characterization of the final product. The information provided herein serves as a valuable resource for researchers and scientists engaged in the synthesis and utilization of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-(hydroxymethyl)benzoate

Introduction: The Structural and Functional Significance of Methyl 3-(hydroxymethyl)benzoate

This compound (CAS No. 67853-03-6) is a disubstituted benzene derivative that holds significant value as a versatile intermediate in organic synthesis.[1] Possessing both a methyl ester and a primary alcohol (hydroxymethyl) functional group at the meta-position, this molecule offers two distinct points for chemical modification. This bifunctionality makes it a strategic building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1]

For researchers in drug development, understanding the fundamental physicochemical properties of such an intermediate is not merely an academic exercise. These properties—spanning thermal behavior, solubility, and spectroscopic signatures—dictate everything from reaction kinetics and purification strategies to the ultimate formulation and bioavailability of a downstream API. This guide provides a comprehensive analysis of these core characteristics, grounded in established analytical methodologies, to empower scientists in their research and development endeavors.

It is critical to distinguish this compound from a similarly named compound, Methyl 3-hydroxybenzoate (CAS No. 19438-10-9). The latter features a phenolic hydroxyl group directly attached to the aromatic ring, which imparts significantly different acidity, reactivity, and physical properties. This guide pertains exclusively to the hydroxymethyl-substituted compound.

Section 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental molecular and physical attributes is the cornerstone of its application in synthesis and development. These properties define its identity, purity, and behavior under various physical conditions.

Molecular Identity

The unambiguous identification of a chemical entity is paramount. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 67853-03-6 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)CO | [3] |

| InChI Key | FGOQWQMPNSYDBL-UHFFFAOYSA-N | [3] |

Physical State and Thermal Characteristics

The physical state and thermal stability of a compound are critical parameters for its handling, storage, and use in chemical reactions, which are often conducted at elevated temperatures.

-

Appearance: Typically a colorless to pale yellow liquid or solid, depending on purity and ambient conditions.[1]

-

Boiling Point: Reported as 296.5°C at 760 mmHg.[3] This relatively high boiling point is indicative of the molecule's polarity and potential for intermolecular hydrogen bonding via the hydroxymethyl group.

-

Density: 1.177 g/cm³.[3]

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For a synthetic intermediate, these techniques are non-negotiable for confirming identity, assessing purity, and elucidating structural transformations during a reaction.

Rationale for Spectroscopic Workflow

A multi-technique approach is essential for a self-validating characterization.

-

Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework.

-

Infrared (IR) spectroscopy confirms the presence of key functional groups.

-

Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the elemental composition.

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or sourced batch of this compound.

References

spectroscopic data of methyl 3-(hydroxymethyl)benzoate (NMR, IR, MS)

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 3-(hydroxymethyl)benzoate (CAS No. 67853-03-6), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying scientific principles that validate the structure of this molecule.

Introduction

This compound is a bifunctional organic molecule containing both a methyl ester and a primary alcohol. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations. This guide will provide a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 MHz NMR spectrometer.

Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.00 | s | 1H | H2 |

| 7.93 | dt, J = 7.7, 1.4 Hz | 1H | H6 |

| 7.56 (approx.) | m | 1H | H4 |

| 7.40 | t, J = 7.7 Hz | 1H | H5 |

| 4.71 | s | 2H | H9 |

| 3.89 | s | 3H | H8 |

Interpretation: The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals that correspond to the different protons in the molecule[1].

-

Aromatic Protons (H2, H4, H5, H6): The signals in the aromatic region (δ 7.40-8.00 ppm) confirm the presence of a substituted benzene ring.

-

The singlet at 8.00 ppm is assigned to H2 , which is deshielded by the adjacent ester group and has no ortho-protons to couple with.

-

The doublet of triplets at 7.93 ppm corresponds to H6 , which is ortho to the ester group and shows coupling to H5 (triplet) and a smaller meta-coupling to H4.

-

The multiplet around 7.56 ppm is assigned to H4 .

-

The triplet at 7.40 ppm is assigned to H5 , which is coupled to its two ortho neighbors, H4 and H6.

-

-

Benzylic Protons (H9): The singlet at 4.71 ppm , integrating to two protons, is characteristic of the methylene protons of the hydroxymethyl group (-CH₂OH). The singlet nature indicates no adjacent protons for coupling.

-

Methyl Protons (H8): The sharp singlet at 3.89 ppm , integrating to three protons, is assigned to the methyl protons of the ester group (-OCH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The spectrum is recorded on a broadband-decoupled ¹³C NMR spectrometer.

Predicted Data: Due to the lack of readily available experimental data, the following are predicted chemical shifts based on analogous structures and computational models.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C7 (C=O) |

| ~141 | C3 |

| ~131 | C1 |

| ~129 | C5 |

| ~128 | C6 |

| ~127 | C2 |

| ~126 | C4 |

| ~64 | C9 (-CH₂OH) |

| ~52 | C8 (-OCH₃) |

Interpretation:

-

Carbonyl Carbon (C7): The signal at the lowest field (~167 ppm) is characteristic of an ester carbonyl carbon.

-

Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (~126-141 ppm), corresponding to the six carbons of the benzene ring. The carbons bearing substituents (C1 and C3) will have different chemical shifts compared to those bearing hydrogens.

-

Benzylic Carbon (C9): The signal around 64 ppm is typical for the carbon of a benzylic alcohol.

-

Methyl Carbon (C8): The signal at the highest field (~52 ppm) is assigned to the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Predicted Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong, Sharp | C=O stretch (ester) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1050 | Strong | C-O stretch (alcohol) |

Interpretation:

-

O-H Stretch: A broad and strong absorption band around 3400 cm⁻¹ is a clear indication of the hydroxyl (-OH) group of the alcohol, with the broadening due to hydrogen bonding.

-

C-H Stretches: Absorptions around 3050 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those around 2950 cm⁻¹ are due to the C-H stretches of the methyl and methylene groups.

-

C=O Stretch: A very strong and sharp absorption peak at approximately 1720 cm⁻¹ is definitive for the carbonyl (C=O) stretching of the ester functional group.

-

C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretches: Strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ are attributed to the C-O stretching vibrations of the ester and the primary alcohol, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

Predicted Data:

| m/z | Possible Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 135 | [M - OCH₃]⁺ |

| 107 | [M - COOCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 166 , which corresponds to the molecular weight of this compound (C₉H₁₀O₃).

-

Key Fragmentation Patterns:

-

A peak at m/z 135 would result from the loss of a methoxy radical (•OCH₃) from the molecular ion.

-

A peak at m/z 107 would correspond to the loss of the carbomethoxy group (•COOCH₃), forming a hydroxymethylbenzyl cation.

-

The presence of a peak at m/z 77 is characteristic of a phenyl cation ([C₆H₅]⁺), indicating the presence of a benzene ring.

-

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a comprehensive and self-validating structural confirmation of this compound. The ¹H NMR spectrum clearly delineates the proton environments, while IR spectroscopy confirms the presence of the key hydroxyl and ester functional groups. Mass spectrometry establishes the molecular weight and provides corroborating structural information through predictable fragmentation. This guide serves as a foundational reference for the analytical characterization of this important synthetic intermediate.

References

An In-depth Technical Guide to the Solubility of Methyl 3-(hydroxymethyl)benzoate in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility of methyl 3-(hydroxymethyl)benzoate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents experimentally determined data, outlines detailed methodologies for solubility determination, and discusses the implications of these findings for practical applications.

Introduction: The Physicochemical Landscape of this compound

This compound is a benzoate ester characterized by a molecular structure that imparts a unique solubility profile.[1] The molecule possesses both a moderately polar ester group and a polar hydroxymethyl group, attached to a nonpolar benzene ring. This amphiphilic nature—having both hydrophilic and hydrophobic characteristics—suggests a nuanced interaction with solvents of varying polarities. The interplay between the hydrogen-bonding capability of the hydroxyl group, the dipole-dipole interactions of the ester, and the London dispersion forces of the aromatic ring dictates its solubility in any given solvent. Understanding these molecular features is paramount for predicting and explaining its solubility behavior, which is critical in applications ranging from reaction chemistry and purification to formulation development.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For a pure solid solute in a solvent, the solubility can be described by the following equation:

ln(x) = (ΔH_fus / R) * (1/T_m - 1/T) - ln(γ)

where:

-

x is the mole fraction solubility of the solute.

-

ΔH_fus is the molar enthalpy of fusion of the solute.

-

R is the ideal gas constant.

-

T_m is the melting point of the solute in Kelvin.

-

T is the absolute temperature of the solution in Kelvin.

-

γ is the activity coefficient of the solute in the solution.

The first part of the equation represents the ideal solubility, which is solely dependent on the properties of the solute (enthalpy of fusion and melting point). The second term, the activity coefficient (γ), accounts for the non-ideal behavior of the solution and is a measure of the interactions between the solute and the solvent molecules. A value of γ close to 1 indicates ideal behavior, where solute-solvent interactions are similar to solute-solute and solvent-solvent interactions. Deviations from unity signify the degree of non-ideality.

Predictive models like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method can be employed to estimate activity coefficients based on the functional groups present in the solute and solvent molecules.[2][3][4][5] These models are valuable for initial solvent screening, though experimental validation remains the gold standard.[5][6]

Experimental Determination of Solubility: A Validated Protocol

The "like dissolves like" principle serves as a foundational guideline for predicting solubility. Given the presence of both polar (hydroxyl and ester) and nonpolar (aromatic ring) moieties in this compound, it is expected to exhibit higher solubility in polar and moderately polar organic solvents.

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This protocol ensures that the solution reaches saturation, providing a reliable measure of thermodynamic solubility.

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each organic solvent. The presence of undissolved solid is crucial.

-

Equilibration: Place the sealed vials in a temperature-controlled orbital shaker. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, cease agitation and allow the vials to stand at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant and immediately filter it using a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Analysis: Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point. Weigh the flask containing the dried residue. The mass of the dissolved solute can then be determined.

-

Chromatographic/Spectroscopic Analysis: Dilute the filtered solution with the same solvent to a concentration within the linear range of a pre-calibrated HPLC or UV-Vis method.[7] Analyze the sample to determine the concentration of this compound.

-

Diagram of the Experimental Workflow:

References

- 1. CAS 67853-03-6: this compound [cymitquimica.com]

- 2. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structural Elucidation of Methyl 3-(hydroxymethyl)benzoate: A Hypothetical Crystallographic Study

For Immediate Release

This technical guide outlines a comprehensive, best-practice approach to determining the single-crystal X-ray structure of methyl 3-(hydroxymethyl)benzoate. As of the latest literature review, a solved crystal structure for this specific compound is not publicly available in crystallographic databases. Therefore, this document serves as an in-depth, hypothetical protocol for researchers, scientists, and drug development professionals, detailing the necessary steps from synthesis to structural refinement and analysis. The methodologies described herein are grounded in established crystallographic principles and draw upon extensive experience in the structural analysis of small organic molecules.

Introduction: The Significance of Structural Insight

This compound is a small organic molecule featuring a benzene ring substituted with a methyl ester and a hydroxymethyl group. While this specific compound may not be a final drug product, its constituent functional groups are prevalent in a vast array of pharmacologically active molecules and functional materials. Hydroxybenzoic acid derivatives, for instance, are recognized as important building blocks in medicinal chemistry.[1] The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, understanding the crystal structure is paramount for rational drug design, polymorph screening, and intellectual property protection.

This guide will provide a rigorous, field-proven framework for the crystallographic analysis of this compound, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Part 1: Synthesis and Crystallization

Synthesis of this compound

The synthesis of this compound can be achieved through standard organic chemistry transformations. A common route involves the esterification of 3-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[2] The reaction mechanism typically involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by methanol.[2]

Reaction Scheme:

3-(hydroxymethyl)benzoic acid + CH₃OH --(H₂SO₄ catalyst)--> this compound + H₂O

Following the reaction, purification of the crude product is essential for obtaining high-quality crystals. This is typically achieved through column chromatography on silica gel, followed by recrystallization. The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Growing Diffraction-Quality Single Crystals

The production of a suitable single crystal is often the most challenging step in X-ray crystallography.[3][4] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free from significant defects like cracks or twinning.[3][4] For a small molecule like this compound, several crystallization techniques can be employed.[3][4]

Recommended Crystallization Protocol:

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents. The ideal solvent is one in which the compound is moderately soluble.[5]

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vessel.[5] The vessel should be covered but not tightly sealed to allow for slow evaporation of the solvent.[5] This method is effective when a sufficient amount of material is available.[5]

-

Vapor Diffusion (Hanging Drop or Sitting Drop): This technique is particularly useful when only small quantities of the compound are available. A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop gradually decreases the solubility of the compound, promoting crystal growth.

-

Temperature Gradient: Slowly cooling a saturated solution can also yield high-quality single crystals.[5] The solution is heated to dissolve the solute completely and then allowed to cool slowly and undisturbed.

Expert Insight: The presence of both a hydroxyl group and a methyl ester in this compound suggests the potential for hydrogen bonding. Solvents that can compete for these hydrogen bonds (e.g., alcohols) may hinder crystallization, while less polar solvents or solvent mixtures might be more successful.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the next phase involves data collection and structure determination.

Experimental Workflow for Data Collection and Structure Refinement

The following is a step-by-step protocol for the analysis of a single crystal of this compound:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and is exposed to a monochromatic X-ray beam.[3][4] A modern diffractometer equipped with a sensitive detector measures the angles and intensities of the diffracted X-rays.[3]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and scaled.

-

Structure Solution: The initial atomic positions are determined using direct methods, which is a standard approach for small molecules.[4]

-

Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Hypothetical Crystallographic Data for this compound

The following table presents a set of hypothetical but realistic crystallographic data that could be expected for this compound.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₉H₁₀O₃ | Defines the elemental composition of the molecule.[6] |

| Formula Weight | 166.17 g/mol | The mass of one mole of the compound.[6] |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating a centrosymmetric packing arrangement. |

| a, b, c (Å) | a = 8.5, b = 10.2, c = 9.8 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 820 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.345 | The theoretical density of the crystal. |

| Absorption Coefficient (mm⁻¹) | 0.10 | A measure of how much the X-ray beam is attenuated by the crystal. |

| F(000) | 352 | The total number of electrons in the unit cell. |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 | The dimensions of the crystal used for data collection. |

| Theta range for data collection | 2.5° to 28.0° | The angular range of the collected diffraction data. |

| Reflections collected/unique | 5000 / 1800 | The total number of reflections measured and the number of symmetrically independent reflections. |

| R-factor (R1) | 0.045 | A measure of the agreement between the calculated and observed structure factors. A lower value indicates a better fit. |

| Goodness-of-fit (S) | 1.05 | An indicator of the quality of the refinement. A value close to 1 is ideal. |

Visualizing the Structure

Molecular and Crystal Packing Diagram

The following DOT script generates a diagram illustrating the molecular structure of this compound and a hypothetical crystal packing arrangement, highlighting potential intermolecular interactions.

Hypothetical crystal packing of this compound showing a potential hydrogen bond.

Part 3: Structural Insights and Implications

A solved crystal structure of this compound would provide invaluable information. The key features to analyze would be:

-

Intramolecular Geometry: Bond lengths, bond angles, and torsion angles would confirm the expected molecular geometry and reveal any conformational preferences.

-

Intermolecular Interactions: The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen) suggests that hydrogen bonding would be a dominant force in the crystal packing. These interactions would likely form chains or sheets of molecules.

-

π-π Stacking: The aromatic rings could participate in π-π stacking interactions, further stabilizing the crystal lattice.

The nature and strength of these intermolecular forces would directly influence the compound's melting point, solubility, and mechanical properties. In the context of drug development, a detailed understanding of the crystal packing is crucial for identifying and characterizing different polymorphic forms, each of which can have distinct properties and regulatory implications.

Conclusion

While a definitive crystal structure of this compound is not yet in the public domain, this guide provides a comprehensive and scientifically rigorous roadmap for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional structure of this and other similar small molecules. The resulting structural information is of fundamental importance for advancing our understanding of structure-property relationships and for the rational design of new pharmaceuticals and materials.

References

A Technical Guide to the Theoretical and Computational Investigation of Methyl 3-(hydroxymethyl)benzoate

Abstract

Methyl 3-(hydroxymethyl)benzoate is a molecule of interest due to its bifunctional nature, incorporating both a benzoate ester and a benzyl alcohol moiety. This guide provides a comprehensive framework for the theoretical and computational characterization of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to understand and predict the molecule's behavior at an atomic and electronic level. This document outlines a suite of computational methodologies, from quantum chemical calculations to molecular dynamics simulations, to elucidate the structural, electronic, and dynamic properties of the title compound. Each section is designed to not only present the protocols but also to provide the scientific rationale behind the selection of specific computational tools and parameters, ensuring a robust and validated approach to the in-silico investigation of this and similar molecules.

Introduction: The Scientific Imperative

This compound presents a unique scaffold for chemical exploration. The interplay between the electron-withdrawing ester group and the versatile hydroxymethyl group dictates its chemical reactivity, intermolecular interactions, and potential applications. As a benzoate ester, it shares characteristics with compounds used as preservatives and in perfumery.[1] The presence of the hydroxymethyl group, a primary alcohol, opens avenues for its use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding the fundamental properties of this molecule through computational modeling can accelerate its application in various fields by predicting its behavior and guiding experimental design.

This guide will provide a deep dive into the computational workflows necessary to build a comprehensive profile of this compound. We will explore its conformational landscape, electronic structure, spectroscopic signatures, and potential for intermolecular interactions.

Theoretical Foundations and Computational Strategy

A multi-faceted computational approach is essential to capture the full spectrum of molecular properties. Our strategy is built on two primary pillars: Quantum Mechanics (QM) and Molecular Mechanics (MM).

-

Quantum Mechanics (QM): At the heart of our investigation is Density Functional Theory (DFT), a powerful QM method that provides a balance between accuracy and computational cost for molecules of this size.[2][3] DFT allows us to calculate electronic properties such as orbital energies (HOMO/LUMO), electron density distribution, and molecular electrostatic potential, which are crucial for understanding reactivity. We will also use DFT to simulate spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, providing a direct comparison with experimental data for validation.

-

Molecular Mechanics (MM): To explore the dynamic behavior and conformational flexibility of this compound, we will employ molecular dynamics (MD) simulations.[4] MD uses classical mechanics to simulate the movement of atoms over time, providing insights into how the molecule behaves in a condensed phase, such as in a solvent or in a mixture. This is particularly important for understanding how the molecule interacts with its environment and with other molecules.[5]

The synergy between these methods provides a holistic understanding of the molecule, from its static electronic structure to its dynamic behavior.

Caption: A flowchart of the integrated computational strategy.

Quantum Chemical Investigations: A Deep Dive into Electronic Structure

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For this compound, this involves considering the rotational freedom around the C-C bond connecting the hydroxymethyl group to the benzene ring and the C-O bond of the ester group.

Protocol 1: Geometry Optimization and Conformational Search

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is crucial for molecules with rotatable bonds. For substituted benzenes like this, the orientation of the substituents relative to the ring is a key factor.[6]

-

DFT Optimization: For each identified low-energy conformer, perform a full geometry optimization using DFT. A common and effective combination of functional and basis set for this purpose is B3LYP with the 6-31G(d) basis set.[7]

-

Frequency Analysis: Following optimization, perform a vibrational frequency calculation to confirm that the obtained structure is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Electronic Properties: Understanding Reactivity

With the optimized geometry, we can now probe the electronic properties that govern the molecule's reactivity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how the molecule will interact with other species.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and solubility |

Spectroscopic Simulations: Bridging Theory and Experiment

A crucial validation step is to compare computed spectroscopic data with experimental measurements.

-

Infrared (IR) Spectroscopy: The vibrational frequencies calculated during the frequency analysis can be used to generate a theoretical IR spectrum. The positions and intensities of the peaks can be compared with experimental IR spectra to confirm the molecule's structure and vibrational modes.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate the NMR chemical shifts of the hydrogen and carbon atoms in the molecule.[6] This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra, aiding in the structural elucidation and assignment of resonances.

Molecular Dynamics Simulations: Exploring Dynamic Behavior

While QM methods provide detailed information about the static properties of a single molecule, MD simulations allow us to explore its behavior in a more realistic environment over time.[9]

Protocol 2: Molecular Dynamics Simulation Workflow

-

System Setup: Place the optimized structure of this compound in a simulation box and solvate it with a suitable solvent (e.g., water, methanol).

-

Force Field Parameterization: Assign a suitable force field to the system. For organic molecules, common choices include AMBER, CHARMM, or OPLS.

-

Minimization and Equilibration: Perform an energy minimization of the entire system to remove any bad contacts. Then, gradually heat the system to the desired temperature and run a short equilibration simulation to allow the system to relax.

-

Production Run: Run a longer production simulation to collect data on the molecule's trajectory.

-

Analysis: Analyze the trajectory to study various properties, such as conformational changes, hydrogen bonding dynamics, and solvent interactions. For aromatic esters, MD simulations can reveal insights into the flexibility of the ester linkage and its influence on the overall molecular shape.[10]

Caption: A schematic of the molecular dynamics simulation workflow.

Experimental Validation: The Ground Truth

While this guide focuses on theoretical and computational methods, it is imperative to emphasize that these studies are most powerful when conducted in concert with experimental work.

Synthesis

The synthesis of this compound can be achieved through the esterification of 3-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst.[11] Alternatively, it can be synthesized from m-hydroxybenzoic acid.[11]

Protocol 3: Synthesis of this compound

-

Reaction Setup: Dissolve 3-(hydroxymethyl)benzoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Workup: After the reaction is complete, neutralize the acid, remove the excess methanol, and extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

The synthesized compound should be characterized using a variety of spectroscopic techniques to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the different functional groups.

-

IR Spectroscopy: An IR spectrum will show characteristic absorption bands for the hydroxyl group, the ester carbonyl group, and the aromatic ring.[12]

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.[13]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational framework for the in-depth study of this compound. By combining quantum chemical calculations with molecular dynamics simulations, researchers can gain a detailed understanding of its structural, electronic, and dynamic properties. The protocols provided herein serve as a starting point for such investigations.

Future studies could expand upon this work by:

-

Investigating the reactivity of the molecule in various chemical reactions, such as oxidation of the alcohol or nucleophilic attack at the ester.[14]

-

Exploring its potential as a ligand for biological targets through molecular docking studies.

-

Simulating its behavior in different solvent environments to predict its solubility and partitioning behavior.[15]

The insights gained from these computational studies will undoubtedly accelerate the discovery and development of new applications for this versatile molecule.

References

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. junzhu.chem8.org [junzhu.chem8.org]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Dynamics Simulation of the Aggregation Behavior of Typical Aromatic Pollutants and Its Influence on the n-Octanol–Air Partition Coefficient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. prepchem.com [prepchem.com]

- 12. Methyl 3-hydroxybenzoate (19438-10-9) IR Spectrum [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Structural, energetic and kinetic database of catalytic reactions: Benzyl alcohol to benzaldehyde oxidation on MnOx clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 3-(hydroxymethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of methyl 3-(hydroxymethyl)benzoate, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's chemical identity, physical properties, synthesis methodologies, and its role as a key intermediate in the preparation of biologically active compounds.

Compound Profile: Understanding this compound

This compound (CAS No. 67853-03-6) is an organic compound belonging to the benzoate ester class.[1] Its structure features a methyl ester and a hydroxymethyl group attached to a benzene ring at the meta position relative to each other. This unique arrangement of functional groups makes it a valuable building block in organic synthesis.

Typically appearing as a colorless to pale yellow liquid or solid, this compound possesses a pleasant aromatic odor characteristic of many benzoate derivatives.[1] It exhibits good solubility in common organic solvents like ethanol and ether, but has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67853-03-6 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in ethanol, ether; limited in water | [1] |

| Synonyms | 3-Hydroxymethyl-benzoic acid methyl ester, Benzoic acid, 3-(hydroxymethyl)-, methyl ester | [1] |

Historical Context and Synthesis Evolution

While the precise initial discovery of this compound is not prominently documented in readily available historical literature, its synthesis falls within the broader development of esterification and functional group manipulation techniques for aromatic compounds that gained prominence in the early 20th century. The advancements in understanding reaction mechanisms and the availability of starting materials paved the way for the preparation of a wide array of substituted benzoates for various applications, including fragrances and pharmaceuticals.

Modern synthetic chemistry offers several reliable pathways to this compound, each with its own advantages in terms of yield, scalability, and substrate scope.

Synthesis from 3-Formylbenzoic Acid

A common and straightforward approach involves the reduction of methyl 3-formylbenzoate. This method is efficient and utilizes readily available starting materials.

Experimental Protocol: Reduction of Methyl 3-formylbenzoate

-

Dissolution: Dissolve methyl 3-formylbenzoate in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the stirred solution. The molar ratio of the reducing agent to the starting material should be carefully controlled.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute hydrochloric acid, to neutralize the excess reducing agent.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Reduction of methyl 3-formylbenzoate to this compound.

Diels-Alder Approach

A more elegant and convergent synthesis involves the Diels-Alder reaction between methyl coumalate and propargyl alcohol. This method provides access to a mixture of this compound and its para-isomer, methyl 4-(hydroxymethyl)benzoate.

Experimental Protocol: Diels-Alder Reaction

-

Reactant Mixture: In a sealed tube, combine methyl coumalate and an excess of propargyl alcohol.

-

Heating: Heat the mixture at a high temperature (e.g., 180°C) for a specified duration (e.g., 2 hours).

-

Analysis: After cooling, analyze the product mixture using gas chromatography-mass spectrometry (GC/MS) to determine the ratio of the meta and para isomers.

-

Purification: Separate the isomers using column chromatography on silica gel to obtain pure this compound.

Caption: Synthesis via Diels-Alder reaction.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the methyl protons of the ester group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ester, and the C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl and ester groups provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

One notable application is its use as a precursor in the synthesis of anhydrous methyl 3-formylbenzoate, which in turn serves as a building block for various biologically active compounds.[1]

A significant example of its utility is in the synthesis of Gefitinib , an anilinoquinazoline derivative that acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This drug is used in the treatment of certain types of cancer. While a retracted paper outlined a novel synthesis of Gefitinib starting from a derivative of methyl 3-hydroxybenzoate, it highlights the potential of such structures in the synthesis of complex pharmaceutical agents.

The presence of the hydroxymethyl group allows for its conversion into other functional groups, such as aldehydes or halides, which can then participate in a variety of coupling reactions to build more elaborate molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

Future Perspectives

The versatility of this compound ensures its continued relevance in synthetic organic chemistry and drug discovery. Its ability to serve as a scaffold for the introduction of diverse functionalities makes it an attractive starting material for the generation of compound libraries for high-throughput screening. Further exploration of its reactivity and the development of novel synthetic transformations will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

An In-Depth Technical Guide to the Biological Activity Screening of Methyl 3-(hydroxymethyl)benzoate Derivatives

Introduction: Unlocking the Therapeutic Potential of Benzoate Scaffolds

Methyl 3-(hydroxymethyl)benzoate and its derivatives represent a class of small molecules with significant, yet largely unexplored, therapeutic potential. The benzoate scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities, from local anesthetics to anticancer agents. The presence of a hydroxymethyl group and a methyl ester provides two key points for chemical modification, allowing for the creation of diverse chemical libraries. Furthermore, these functional groups can participate in hydrogen bonding and esterase-mediated hydrolysis, respectively, suggesting potential interactions with biological targets.

This guide provides a comprehensive, field-proven framework for the systematic screening of this compound derivatives. It is designed for researchers, scientists, and drug development professionals to navigate the early stages of discovery, from initial high-throughput screening to hit validation and preliminary safety assessment. The experimental choices detailed herein are grounded in scientific causality, aiming to efficiently identify and characterize derivatives with promising anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

A Strategic Workflow for Biological Screening

A tiered approach is essential for the cost-effective and scientifically rigorous screening of a new compound library. This workflow prioritizes broad, high-throughput assays in the initial phase to cast a wide net, followed by more specific, mechanism-focused assays for promising "hit" compounds.

Caption: A tiered workflow for screening this compound derivatives.

Tier 1: Primary High-Throughput Screening

The initial screening tier is designed to rapidly identify any biological activity within the compound library using cost-effective and robust assays.

Anticancer and General Cytotoxicity Screening: The MTT Assay

Causality: Many effective anticancer drugs function by inducing cytotoxicity in rapidly dividing cancer cells. The MTT assay is a primary choice for initial screening due to its high throughput, reproducibility, and its function as an indicator of metabolic activity, which is a proxy for cell viability.[1] A reduction in the conversion of the MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases indicates a loss of viable, metabolically active cells.[2] This assay allows for the rapid determination of a compound's general cytotoxic potential, which is a prerequisite for a more detailed anticancer investigation.

Caption: Principle of the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay [1]

-

Cell Culture: Maintain human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) in appropriate media in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of each derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Compounds showing significant cytotoxicity (e.g., >50% inhibition at 10 µM) are considered "hits".

Antimicrobial Screening: Broth Microdilution Method

Causality: The benzoate scaffold is present in compounds with known antimicrobial properties. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[3] This method is highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[4][5] It is efficient for screening libraries against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution MIC Assay (adapted from CLSI M07) [4][5][6]

-

Organism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Controls: Include a growth control (inoculum, no compound), a sterility control (broth only), and a positive control with a known antibiotic (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 25°C for 48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[3]

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

Causality: Phenolic compounds are well-known antioxidants. While this compound itself is not a phenol, its derivatives could be designed to include phenolic hydroxyl groups or other moieties that can donate a hydrogen atom to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and inexpensive method to screen for this activity.[7] The stable DPPH radical has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant, and this change can be measured spectrophotometrically.[8]

Experimental Protocol: DPPH Assay [9]

-

Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve the test compounds in methanol to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions.

-

Reaction: In a 96-well plate, add 20 µL of each compound dilution to 200 µL of the DPPH working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Read the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Tier 2: Hit Confirmation and Secondary Mechanistic Assays

Compounds identified as "hits" in Tier 1 are subjected to more rigorous testing to confirm their activity, determine their potency (e.g., IC50), and gain initial insights into their mechanism of action.

Anticancer Hit Validation: IC50 Determination and Selectivity Index

For compounds showing significant cytotoxicity in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). It is crucial to also test for cytotoxicity against a non-cancerous cell line (e.g., normal human fibroblasts) to calculate a Selectivity Index (SI).

-

IC50 Determination: Follow the MTT protocol described in 1.1, but use a finer concentration gradient (e.g., 10-12 concentrations) around the estimated inhibitory range. Plot the percentage of cell viability against the log of the compound concentration to calculate the IC50 value using non-linear regression.[1]

-

Selectivity Index (SI): SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) A higher SI value (>2) indicates that the compound is more toxic to cancer cells than normal cells, making it a more promising candidate.[10]

Data Presentation: Cytotoxicity and Selectivity

| Compound ID | Cancer Cell Line (HeLa) IC50 (µM) | Normal Cell Line (Fibroblast) IC50 (µM) | Selectivity Index (SI) |

| M3HB-001 | 5.2 | >100 | >19.2 |

| M3HB-002 | 15.8 | 45.1 | 2.9 |

| M3HB-003 | 89.3 | >100 | >1.1 |

| Doxorubicin | 0.8 | 2.5 | 3.1 |

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Causality: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a key feature of chronic inflammation. Compounds that can inhibit NO production are potential anti-inflammatory agents. This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11][12]

Caption: Inhibition of NO production as a marker for anti-inflammatory activity.

Experimental Protocol: Nitric Oxide Inhibition Assay [11][13]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Create a standard curve using sodium nitrite to quantify the concentration of nitrite in the samples. Calculate the percentage inhibition of NO production compared to the LPS-only control.

-

Viability Check: Concurrently run a parallel MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.[12]

Tier 3: Preliminary Safety and Toxicity Assessment

The final tier of in vitro screening involves a preliminary assessment of the compound's safety profile. While comprehensive toxicology requires in vivo studies, initial in vitro tests can flag potential liabilities early in the discovery process.[1]

Protocol: In Vitro Toxicology

-

Expanded Cytotoxicity Panel: Test the most promising lead compounds against a broader panel of human cell lines, including primary cells from different organs (e.g., hepatocytes, renal proximal tubule cells), to identify potential organ-specific toxicity.

-

Hemolysis Assay: Assess the compound's potential to damage red blood cells, which is a common toxicity issue. Incubate different concentrations of the compound with a suspension of red blood cells and measure the release of hemoglobin.

Conclusion and Future Directions

This guide outlines a logical and robust cascade for the biological screening of this compound derivatives. By employing a tiered strategy that begins with broad, high-throughput assays and progresses to more specific, mechanism-based studies, researchers can efficiently identify and prioritize compounds with potential therapeutic value. The emphasis on standardized protocols, appropriate controls, and early safety assessment ensures the generation of high-quality, reproducible data.

Derivatives that demonstrate potent and selective activity in these in vitro assays become strong candidates for further preclinical development, including lead optimization, pharmacokinetic studies, and ultimately, in vivo efficacy and toxicology testing. The structural simplicity and synthetic tractability of the this compound scaffold make it an attractive starting point for the discovery of novel therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. researchgate.net [researchgate.net]

- 13. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the hydroxymethyl group in methyl 3-(hydroxymethyl)benzoate

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in Methyl 3-(hydroxymethyl)benzoate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organic compound featuring a primary alcohol (hydroxymethyl group) and a methyl ester, making it a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and other high-value organic molecules.[1] The strategic location of these groups on the benzene ring allows for a diverse range of chemical transformations. This guide provides a comprehensive exploration of the reactivity centered on the hydroxymethyl moiety. We will delve into the mechanistic underpinnings of its key reactions—oxidation, esterification, etherification, and halogenation—and present field-proven protocols for these transformations. The causality behind experimental design, choice of reagents, and reaction conditions is emphasized to provide researchers with a robust framework for practical application.

Molecular Structure and Inherent Reactivity

This compound possesses a unique electronic and steric environment. The methyl ester group (-COOCH₃) is an electron-withdrawing, meta-directing group, while the hydroxymethyl group (-CH₂OH) is a weakly activating, ortho-, para-director.[2] However, for reactions involving the hydroxymethyl group itself, its primary alcohol nature is the dominant factor. It is susceptible to nucleophilic attack at the carbon and can act as a nucleophile through its oxygen atom. Its reactivity is comparable to other benzylic alcohols, though potentially modulated by the electronic influence of the meta-substituted ester.

The core reactivity pathways for the hydroxymethyl group are summarized below.

Caption: Key reaction pathways of the hydroxymethyl group.

Oxidation to Methyl 3-formylbenzoate

One of the most valuable transformations of this compound is its oxidation to methyl 3-formylbenzoate.[1] This product is a crucial precursor for synthesizing biologically active compounds, including porphyrins and protease inhibitors. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid (3-(methoxycarbonyl)benzoic acid) and to avoid reactions with the ester functionality.

2.1. Mechanistic Considerations & Reagent Selection

The oxidation of a primary alcohol to an aldehyde requires careful control.

-

Chromium-based reagents (e.g., PCC, PDC): Pyridinium chlorochromate (PCC) is a classic choice for this transformation, forming a chromate ester intermediate followed by E2 elimination to yield the aldehyde. It is typically used in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation.

-

Manganese-based reagents (e.g., MnO₂): Activated manganese dioxide is highly selective for oxidizing benzylic and allylic alcohols. The reaction is heterogeneous and proceeds on the surface of the solid reagent, often requiring a large excess of MnO₂ and longer reaction times. The key advantage is the mild conditions and simple workup (filtration).

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective and avoids heavy metals, but requires careful temperature control and handling of malodorous byproducts.

2.2. Comparative Data for Oxidation Methods

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |

| PCC | DCM | 25 | 2-4 | 85-95 | Stoichiometric, chromium waste |

| Activated MnO₂ | DCM / Acetone | 25-40 | 12-48 | 70-90 | Heterogeneous, requires large excess |